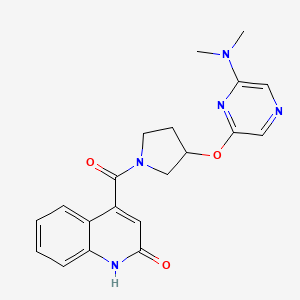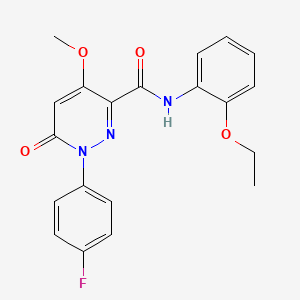
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a useful research compound. Its molecular formula is C20H19BrClN3OS and its molecular weight is 464.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- Studies have examined the molecular structure of related compounds, including their crystal structures and molecular interactions. For instance, compounds with similar structural frameworks have been investigated for their molecular stacking and intermolecular interactions, providing insights into their potential applications in various fields, including materials science and pharmaceuticals (Mohamed et al., 2013).
Solvated Complexes and Crystallography
- Research has also focused on the solvated complexes of bisimidazole derivatives, including those with bromo and chloro substituents. These studies have provided valuable information on the conformational differences and hydrogen bonding in these compounds, which are crucial for understanding their potential applications in crystal engineering and drug design (Felsmann et al., 2012).
Antimicrobial and Antitumor Properties
- Imidazole derivatives have been extensively studied for their potential antimicrobial and antitumor activities. This research has contributed to the development of new therapeutic agents in the treatment of various bacterial and cancerous conditions. The structure-activity relationships derived from these studies are vital for medicinal chemistry (Sharma et al., 2018), (Yurttaş et al., 2015).
Photophysical and Theoretical Studies
- The photophysical properties of imidazole-based molecules have been explored, highlighting their potential in developing new materials for optoelectronic applications. These studies involve understanding the electronic and structural properties of these compounds under various conditions (Somasundaram et al., 2018).
Crystal Structure and Drug Design
- The crystal structure of closely related compounds has been analyzed to understand their molecular geometry and potential as lead compounds in drug design. These studies provide insights into the molecular basis of drug-receptor interactions, which is crucial for the development of new pharmaceutical agents (Dickens et al., 1991).
Synthesis and Potential Applications
- Research has been conducted on the synthesis of benzimidazole and imidazole derivatives, exploring their potential applications in various fields, including pharmaceuticals and materials science. These studies have contributed to the development of new synthetic methods and the understanding of reaction mechanisms (Lygin et al., 2009), (Rani et al., 2014).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3OS/c1-13(2)24-19(26)12-27-20-23-11-18(14-3-5-15(21)6-4-14)25(20)17-9-7-16(22)8-10-17/h3-11,13H,12H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVZTAQFQMYWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2517795.png)
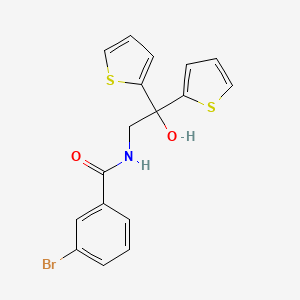
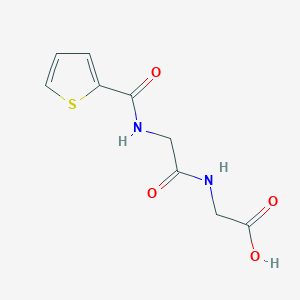
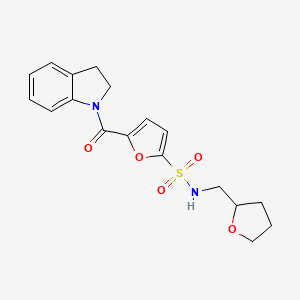
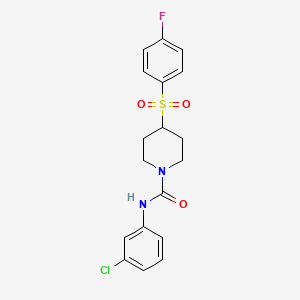
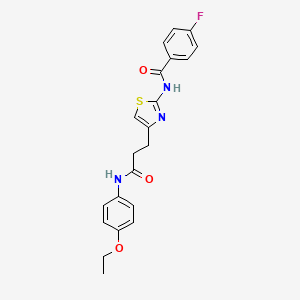
![methyl 3-nitro-4-{4-[4-oxo-5-[(Z,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-2(4H)-yl]piperazino}benzenecarboxylate](/img/structure/B2517806.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
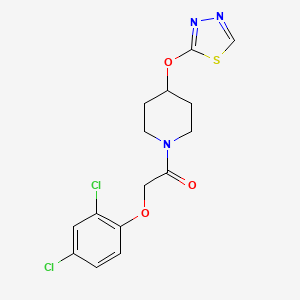
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)
